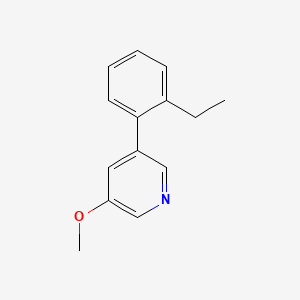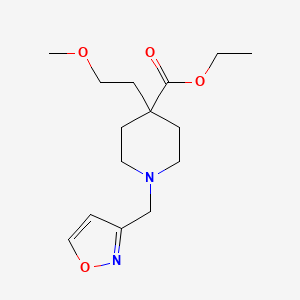![molecular formula C25H26N6O B3788272 N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B3788272.png)
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Descripción general
Descripción
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a pyrazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide include other pyrazole derivatives, such as:
- 1-phenyl-3-(4-pyridyl)-2-pyrazoline
- 3,5-diphenyl-1H-pyrazole
- 4-(4-chlorophenyl)-1H-pyrazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the piperidine and benzamide groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[2-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c32-25(20-9-5-2-6-10-20)28-23-11-14-27-31(23)22-12-15-30(16-13-22)18-21-17-26-29-24(21)19-7-3-1-4-8-19/h1-11,14,17,22H,12-13,15-16,18H2,(H,26,29)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPRUFAYUJVWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)CC4=C(NN=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzimidazol-1-ylmethyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3788203.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine](/img/structure/B3788216.png)

![{3-(3-chlorobenzyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B3788227.png)

![2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide](/img/structure/B3788241.png)
![[1-(2-fluoro-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B3788243.png)
![3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B3788245.png)
![3-Hydroxy-1-methyl-3-[(naphthalen-1-ylmethylamino)methyl]piperidin-2-one](/img/structure/B3788249.png)
![(5-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-2-furyl)methanol](/img/structure/B3788254.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3788262.png)
![1-cyclohexyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3788265.png)

![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B3788287.png)
